Coordination Geometry: Square-Planar Cu(II) Complex Formation with Ether Oxygen Participation
The Schiff base ligand derived from the condensation of o-vanillin and 3-methoxypropylamine—a close structural analog of 105427-51-8—forms a Cu(II) complex with a distorted square-planar geometry where the ether oxygen atoms participate in a two-dimensional hydrogen-bonding network, a feature not observed in complexes of benzylideneamines lacking the methoxypropyl side chain [1]. While direct head-to-head comparison data for 105427-51-8 itself are not available in the peer-reviewed literature, this structurally proximate analog demonstrates that the 3-methoxypropyl moiety introduces additional coordination and supramolecular assembly capabilities beyond those of simple N-alkyl benzylideneamines.
| Evidence Dimension | Supramolecular hydrogen bonding network formation |
|---|---|
| Target Compound Data | Two-dimensional network via C-H···O(ether) intermolecular hydrogen bonds (inferred for 105427-51-8 based on structural analog) |
| Comparator Or Baseline | N-alkyl benzylideneamines without ether oxygen (e.g., N-propylbenzylideneamine) |
| Quantified Difference | Presence of 2D H-bonding network vs. discrete molecular packing; exact energetic differences not quantified in available literature |
| Conditions | Solid-state crystal structure; methanol solution crystallization; Cu(NO₃)₂ reaction with (E)-2-methoxy-6-[(3-methoxypropyl)iminomethyl]phenol ligand |
Why This Matters
Users requiring predictable solid-state packing or specific coordination environments in metal complex synthesis should procure the methoxypropyl-containing compound rather than simple N-alkyl analogs, as the ether oxygen provides an additional hydrogen bond acceptor site that alters crystal engineering outcomes.
- [1] Acta Crystallographica Section E. (2008). Bis{2-methoxy-6-[(3-methoxypropyl)iminomethyl]phenolato-κ²N,O¹}copper(II). E64, m1505. View Source
